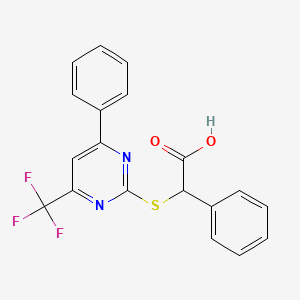![molecular formula C17H20F5N3O B12262931 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12262931.png)
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring substituted with difluoropiperidine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of trifluoroacetic acid and dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine
- 1-(4-Pyridyl)piperidine
Uniqueness
What sets 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C17H20F5N3O |
|---|---|
Poids moléculaire |
377.35 g/mol |
Nom IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H20F5N3O/c18-16(19)4-9-25(10-5-16)15(26)12-2-7-24(8-3-12)14-11-13(1-6-23-14)17(20,21)22/h1,6,11-12H,2-5,7-10H2 |
Clé InChI |
ZOMZIKRJWWKAHE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12262853.png)
![4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B12262857.png)
![1-Ethyl-4-[4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B12262860.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12262864.png)
![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12262867.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12262877.png)
![7-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12262881.png)

![4,5-dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12262904.png)
![5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B12262905.png)

![6,7-dimethoxy-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12262914.png)
![4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12262916.png)
![2-tert-butyl-1-{1-[(oxan-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12262939.png)
